molecular formula C11H16O2 B8559630 Ethyl 3-(cyclohexenyl)acrylate CAS No. 75567-08-7

Ethyl 3-(cyclohexenyl)acrylate

Cat. No.: B8559630
CAS No.: 75567-08-7
M. Wt: 180.24 g/mol
InChI Key: YOOQVENYBWCBFM-UHFFFAOYSA-N
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Description

Ethyl 3-(cyclohexenyl)acrylate (CAS 75567-08-7, C₁₁H₁₆O₂) is an α,β-unsaturated ester characterized by a cyclohexenyl substituent at the β-position of the acrylate moiety. This compound is structurally defined by its cyclohexenyl group, which imparts moderate lipophilicity and conformational flexibility. It is primarily utilized as a synthetic intermediate in organic chemistry, particularly in cycloaddition reactions and polymer synthesis. Its structural versatility allows for modifications that tailor reactivity and physical properties for specific applications .

Properties

CAS No.

75567-08-7

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

ethyl 3-(cyclohexen-1-yl)prop-2-enoate

InChI

InChI=1S/C11H16O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h6,8-9H,2-5,7H2,1H3

InChI Key

YOOQVENYBWCBFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CCCCC1

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield cyclohexenylacrylic acid and ethanol.

Conditions and Outcomes :

Medium Catalyst Temperature Product
AcidicH₂SO₄80–100°CCyclohexenylacrylic acid
BasicNaOH60–80°CSodium cyclohexenylacrylate salt

In industrial settings, hydrolysis is often performed using continuous flow reactors with sulfonated resin catalysts (e.g., Dowex 50) to improve efficiency . The reaction follows pseudo-first-order kinetics, with rate constants dependent on pH and temperature.

Polymerization

The acrylate moiety participates in radical polymerization, forming linear or cross-linked polymers.

Mechanism :

  • Initiation: Radical formation via thermal or photoinitiators (e.g., AIBN).

  • Propagation: Chain growth through addition to the vinyl group.

  • Termination: Radical recombination or disproportionation.

Key Properties of Polymers :

Property Value Application
Glass Transition (Tₑ)−20°C to 50°C (tunable)Flexible coatings, adhesives
Thermal StabilityUp to 250°CHigh-temperature composites
SolubilityPolar aprotic solvents (DMF)Film-forming agents

Copolymers with ethylene or styrene exhibit enhanced mechanical strength and are used in automotive clear coats .

Transesterification

The ethoxy group undergoes exchange with higher alcohols under catalytic conditions:

General Reaction :

(E)-Ethyl 3-cyclohexenylacrylate+R-OHacid/base(E)-R-3-cyclohexenylacrylate+EtOH\text{(E)-Ethyl 3-cyclohexenylacrylate} + \text{R-OH} \xrightarrow{\text{acid/base}} \text{(E)-R-3-cyclohexenylacrylate} + \text{EtOH}

Catalysts and Efficiency :

Catalyst Yield Reaction Time
Sulfuric acid85–90%4–6 hours
Titanium(IV) isopropoxide92–95%2–3 hours
Enz

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Synthesis Method
This compound C₁₁H₁₆O₂ 180.24 Cyclohexenyl, acrylate Polymer intermediates Michael addition
(E)-Ethyl 3-(4-methoxyphenyl)acrylate C₁₂H₁₄O₃ 206.24 Methoxyphenyl, acrylate Pharmaceuticals Pd-catalyzed olefination
Ethyl caffeate C₁₁H₁₂O₄ 208.21 Dihydroxyphenyl, acrylate Antiviral agents Esterification
Ethyl 3-ethoxyacrylate C₇H₁₂O₃ 144.17 Ethoxy, acrylate Organic synthesis intermediate Condensation reactions
Ethyl 4-oxocyclohexanecarboxylate C₉H₁₄O₃ 170.21 Oxocyclohexane, acrylate Nucleophilic reactions Cyclohexanone derivatization

Key Research Findings

  • Electronic Effects : Methoxy and ethoxy groups enhance electrophilicity, favoring reactions like Michael additions .
  • Biological Activity : Hydroxyl groups (e.g., in ethyl caffeate) correlate with antiviral efficacy, whereas cyclohexenyl derivatives lack such activity .
  • Industrial Relevance : Cyclohexenyl acrylates are preferred in polymer synthesis due to balanced lipophilicity and stability .

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodCatalystSolventYield (%)Key AdvantageReference
One-pot asymmetricDiphenylprolinolEtOH75–85Stereoselectivity control
Esterification-DehydrationTiO₂Ethanol≥98High efficiency, minimal byproducts

Basic Question: Which analytical techniques are critical for characterizing this compound, and how are discrepancies resolved?

Answer:
GC-MS , IR spectroscopy , and X-ray crystallography are pivotal for structural elucidation.

  • GC-MS : Identifies volatile impurities (e.g., unreacted ethyl acrylate) in exhaled breath or polymer matrices ().
  • IR Spectroscopy : Validates functional groups (C=O at ~1700 cm⁻¹, C=C at ~1630 cm⁻¹) ().
  • X-ray Crystallography : Resolves stereochemical ambiguities in cyclohexenyl moieties ().

Data Contradiction Example : Discrepancies in reaction yields may arise from incomplete isomerization. Cross-validation via HPLC and NMR ensures accuracy ().

Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves and goggles due to skin/eye irritation risks ().
  • Ventilation : Use fume hoods to mitigate inhalation hazards ().
  • Waste Disposal : Segregate as halogenated waste if brominated byproducts form ().

Note : Cyclohexenyl derivatives may exhibit higher toxicity than linear analogs; always consult SDS for cyclohexenyl-specific hazards ().

Advanced Question: How does the cyclohexenyl group influence the material properties of acrylate-based copolymers?

Answer:
The cyclohexenyl moiety enhances thermal stability and mechanical rigidity in polymers. In P(EA-HEA) copolymers, cyclohexenyl groups reduce chain mobility, increasing glass transition temperature (T₅) by ~15°C compared to linear analogs ().

Q. Table 2: Copolymer Properties

CopolymerT₅ (°C)Tensile Strength (MPa)Reference
P(EA-HEA) + cyclohexenyl8512.3
P(EA-HEA) linear708.7

Advanced Question: What reaction mechanisms govern unexpected byproduct formation during this compound synthesis?

Answer:
Side Reactions :

  • Bromination/Dehydrobromination : Cyclohexenyl esters may undergo bromination at allylic positions, forming thienoindole derivatives ().
  • Isomerization Equilibria : In one-pot syntheses, 5R and 5S diastereomers interconvert under acidic conditions, requiring kinetic control ().

Mitigation : Use low-temperature quenching and steric hindrance via bulky catalysts to suppress side pathways ().

Advanced Question: How can researchers reconcile contradictory data on reaction selectivity in cyclohexenyl acrylate systems?

Answer:
Contradictions often stem from varying substrate electronic effects or catalyst loading . For example:

  • Electron-Deficient Alkenes : Higher electrophilicity increases Michael addition rates but may promote overfunctionalization ().
  • Catalyst Overloading : Excess TiO₂ in esterification accelerates side reactions ().

Q. Resolution Strategy :

Perform DoE (Design of Experiments) to map optimal conditions.

Use in-situ FTIR to monitor intermediate formation ().

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